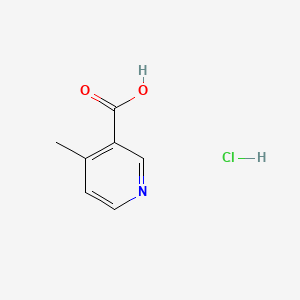

4-Methylnicotinic acid Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKFCIXWPNMUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383834 | |

| Record name | 4-Methylnicotinic acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94015-05-1 | |

| Record name | 4-Methylnicotinic acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylnicotinic Acid: A Technical Guide to its History, Synthesis, and Biological Significance

Abstract

4-Methylnicotinic acid, a methylated derivative of nicotinic acid (niacin), is a pyridinecarboxylic acid with emerging significance in biochemical research and as a synthetic precursor. This technical guide provides a comprehensive overview of the history, synthesis, and known biological roles of 4-methylnicotinic acid. It details a modern, efficient synthetic protocol and presents its physicochemical properties in a structured format. Furthermore, this guide explores its putative role as a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism, and outlines the corresponding enzymatic pathway. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical biology, offering a foundational understanding of this intriguing molecule.

Introduction

4-Methylnicotinic acid, also known as 4-methyl-3-pyridinecarboxylic acid, is an organic compound belonging to the family of pyridinecarboxylic acids. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a methyl group at the 4-position. While its parent compound, nicotinic acid (Vitamin B3), is well-established for its vital role in cellular metabolism and as a therapeutic agent for dyslipidemia, the specific history and biological functions of 4-methylnicotinic acid have been less extensively documented. This guide aims to consolidate the available scientific information on 4-methylnicotinic acid, providing a detailed resource for the scientific community.

History and Discovery

The precise historical details regarding the first discovery and synthesis of 4-methylnicotinic acid are not extensively documented in readily available scientific literature. Unlike its parent compound, nicotinic acid, which has a well-documented history leading to the understanding of pellagra, the discovery of 4-methylnicotinic acid appears to be a result of systematic explorations in pyridine chemistry rather than a singular breakthrough discovery. Research into substituted nicotinic acid derivatives gained momentum with the growth of medicinal and agricultural chemistry, with various synthetic methods being developed throughout the 20th century. A 2014 review on the synthetic routes of nicotinic acid and its derivatives highlights the broad interest in modifying the pyridine ring to explore new pharmaceutical activities.[1] A 2016 publication details an efficient, large-scale synthesis of 4-methylnicotinic acid, indicating its contemporary relevance as a research chemical and building block.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-methylnicotinic acid is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| CAS Number | 3222-50-2 | [4] |

| Appearance | White to tan crystalline powder | Thermo Fisher Scientific |

| Melting Point | 217-221 °C | Sigma-Aldrich |

| Synonyms | 4-Methyl-3-pyridinecarboxylic acid | [3] |

Synthesis of 4-Methylnicotinic Acid

Several synthetic routes to 4-methylnicotinic acid have been reported. A modern and efficient method involves the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Protocol: Synthesis from 3-Cyano-4-methylpyridine

This protocol is adapted from a general procedure for the synthesis of 4-methylpyridine-3-carboxylic acid.

Materials:

-

3-cyano-4-methylpyridine

-

Sodium hydroxide (NaOH)

-

70% aqueous ethanol solution

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To a mixture of sodium hydroxide (40.6 mol) and 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

-

Stir the reaction mixture under reflux conditions for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid (4.06 L).

-

Remove the solvent under reduced pressure to yield a white solid product.

-

Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.

-

Perform a hot filtration.

-

Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to give 4-methylpyridine-3-carboxylic acid as a white solid.

Expected Yield: Approximately 96% (1.33 kg).

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of 4-methylnicotinic acid are limited, its structural similarity to nicotinic acid suggests a potential role in similar biochemical pathways. The most significant of these is the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺).

Putative Role in NAD⁺ Biosynthesis via the Preiss-Handler Pathway

NAD⁺ is a fundamental coenzyme in redox reactions and a substrate for various signaling enzymes. The Preiss-Handler pathway is one of the major routes for NAD⁺ synthesis, utilizing dietary nicotinic acid. It is hypothesized that 4-methylnicotinic acid can act as a substrate for this pathway, serving as a niacin analog.

The key steps of the Preiss-Handler pathway are:

-

Conversion to a Mononucleotide: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN). It is proposed that NAPRT can also recognize and convert 4-methylnicotinic acid to 4-methylnicotinic acid mononucleotide.

-

Adenylylation: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then convert NaMN to nicotinic acid adenine dinucleotide (NaAD).

-

Amidation: Finally, NAD⁺ synthetase (NADS) catalyzes the amidation of NaAD to form NAD⁺.

Studies have shown that various nicotinic acid derivatives can be utilized in NAD⁺ synthesis.[5] However, direct experimental evidence confirming the enzymatic conversion of 4-methylnicotinic acid by NAPRT and its subsequent incorporation into the NAD⁺ pool is a subject for further investigation.

Proposed Signaling Pathway Diagram

The following diagram illustrates the Preiss-Handler pathway, highlighting the hypothesized entry point for 4-methylnicotinic acid.

Conclusion

4-Methylnicotinic acid is a compound of growing interest in chemical synthesis and biochemical research. While its historical discovery is not clearly defined, modern synthetic methods have made it readily accessible for study. Its primary biological significance is thought to lie in its potential as a precursor for NAD⁺ biosynthesis, acting as an analog of nicotinic acid in the Preiss-Handler pathway. This guide provides a foundational overview of 4-methylnicotinic acid, summarizing its known properties and synthesis. Further research is warranted to definitively elucidate its biological functions and to explore its potential applications in medicine and biotechnology. The detailed experimental protocol and pathway diagrams presented herein serve as a valuable resource for scientists and researchers initiating studies on this compound.

References

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]

- 4. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylnicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid hydrochloride, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical research and development. Understanding its physicochemical properties is fundamental to predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the hydrochloride salt is available, other parameters are predicted for the free base, 4-Methylnicotinic acid, and should be considered as estimations.

| Property | Value | Source |

| Chemical Name | 4-Methylpyridine-3-carboxylic acid hydrochloride | |

| Synonyms | 4-Methylnicotinic acid HCl | |

| CAS Number | 94015-05-1 | |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 241 °C | [1] |

| Boiling Point | 304.1 ± 22.0 °C (Predicted for free base) | [2] |

| Solubility | Hygroscopic | [1] |

| pKa | 1.67 ± 0.25 (Predicted for free base) | [2] |

| LogP | 0.7 (Predicted for free base) | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial and scientific methods.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 10-20 °C/min initially.

-

Within 30 °C of the expected melting point (241 °C), the heating rate is reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the solid is completely liquefied (T2) are recorded.

-

-

Data Analysis: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Procedure:

-

The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

-

An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Analysis: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection point.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of 4-Methylnicotinic acid between n-octanol and water.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of 4-Methylnicotinic acid is dissolved in one of the phases (typically the one in which it is more soluble).

-

Procedure:

-

A known volume of the drug solution is mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated until equilibrium is reached (typically for several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Analysis: The concentration of 4-Methylnicotinic acid in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Chemical Structure

Caption: Figure 1. Chemical Structure of this compound.

Experimental Workflow

Caption: Figure 2. Workflow for Physicochemical Property Determination.

Signaling Pathways

Currently, there is a lack of specific, publicly available information detailing the signaling pathways directly modulated by this compound. Research on nicotinic acid and its derivatives has suggested potential involvement in anti-inflammatory and antibacterial activities, which could imply interactions with various cellular signaling cascades. However, without direct experimental evidence for this compound, a detailed signaling pathway diagram would be speculative. Further research is required to elucidate its precise molecular mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols offer a framework for researchers and drug development professionals to effectively characterize this compound. The lack of comprehensive experimental data, particularly for solubility, pKa, and logP of the hydrochloride salt, highlights areas for future investigation. A thorough understanding of these properties is crucial for advancing the development of this compound as a potential therapeutic agent.

References

Biological Activity of 4-Methylnicotinic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 4-Methylnicotinic acid Hydrochloride is limited. Much of the existing data pertains to its parent compound, nicotinic acid (Niacin), and other derivatives. This guide summarizes the available information and provides context based on related compounds. All data presented for analogous compounds should be considered for contextual understanding and not as a direct representation of the activity of this compound.

Introduction

This compound, a derivative of nicotinic acid (vitamin B3), is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] While extensive biological data for this specific methylated form is scarce, the well-documented activities of nicotinic acid and its other derivatives provide a foundation for potential areas of investigation. This document aims to consolidate the known information and infer potential biological relevance.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO₂ | [2] |

| Molecular Weight | 173.6 g/mol | [2] |

| CAS Number | 94015-05-1 | [2] |

| Synonyms | 4-Methylpyridine-3-carboxylic acid hydrochloride, 4-Picoline-3-carboxylic acid hydrochloride | [3] |

Potential Biological Activities (Inferred from Nicotinic Acid and Derivatives)

The biological activities of nicotinic acid are vast and well-characterized. The introduction of a methyl group at the 4-position of the pyridine ring can significantly alter its potency, selectivity, and metabolism. The following sections discuss the known biological activities of nicotinic acid and its derivatives, which may provide insights into the potential activities of this compound.

Lipid-Lowering Effects

Nicotinic acid is a potent lipid-lowering agent. Its primary mechanism involves the inhibition of lipolysis in adipose tissue, leading to a decrease in free fatty acid (FFA) flux to the liver and subsequent reduction in triglyceride and VLDL synthesis. A key molecular target for this action is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.

Hypothesized Signaling Pathway for Nicotinic Acid's Anti-lipolytic Effect

Caption: Hypothesized signaling pathway of nicotinic acid's anti-lipolytic effect in adipocytes.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives. These effects are mediated through the modulation of various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

A study on novel nicotinic acid derivatives demonstrated their ability to inhibit nitrite production and the expression of TNF-α, IL-6, iNOS, and COX-2 in LPS-stimulated macrophages.[4] While 4-Methylnicotinic acid was not evaluated, this suggests a potential avenue for its biological activity.

General Workflow for Assessing Anti-Inflammatory Activity

Caption: A general experimental workflow for evaluating the in vitro anti-inflammatory effects of nicotinic acid derivatives.

Enzyme Inhibition

Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit certain cytochrome P450 enzymes.[5] This inhibitory action is attributed to the coordination of the pyridine nitrogen with the heme iron of the enzyme. Methylation of the pyridine ring could potentially alter this interaction and inhibitory potency.

Quantitative Data on CYP450 Inhibition by Nicotinic Acid and Nicotinamide

| Compound | Enzyme | Kᵢ (mM) | Reference |

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 | [5] |

| Nicotinamide | CYP2D6 | 19 ± 4 | [5] |

| Nicotinamide | CYP3A4 | 13 ± 3 | [5] |

| Nicotinamide | CYP2E1 | 13 ± 8 | [5] |

Information Specific to 4-Methylnicotinic Acid

Direct research on the biological activity of 4-Methylnicotinic acid is sparse. The available information primarily points to its role as a precursor in chemical synthesis.

-

Synthesis of Nicotine Analogs: A patent describes the use of 4-methylnicotinic acid in the synthesis of 4-methylnicotine, an analog of nicotine, for potential use as an insecticide.[6] However, the patent does not provide biological activity data for 4-methylnicotinic acid itself.

-

Protein Degrader Building Blocks: Some suppliers categorize this compound as a "Protein Degrader Building Block," suggesting its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]

Experimental Protocols (General and Inferred)

Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, based on the activities of related compounds, the following general protocols could be adapted for its evaluation.

GPR109A Receptor Binding Assay

This protocol is a general guide for assessing the binding affinity of a compound to the GPR109A receptor.

-

Cell Culture: Maintain CHO or HEK293 cells stably expressing human GPR109A in appropriate culture medium.

-

Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Competition Binding Assay:

-

Incubate cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Assay (as described in the workflow above)

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Stimulation and Treatment: Seed cells in 96-well plates and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of this compound.

-

Nitrite Assay (Griess Assay): After 24 hours, collect the culture supernatant. Mix with Griess reagent and measure the absorbance at 540 nm to quantify nitrite production.

-

Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the culture supernatants.

-

Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to determine the protein expression levels of iNOS and COX-2.

-

Cell Viability Assay (MTT): Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored. Based on the well-established pharmacology of its parent compound, nicotinic acid, and the emerging data on other nicotinic acid derivatives, it is plausible that this compound may possess lipid-modulating and anti-inflammatory properties. The methyl group at the 4-position is likely to influence its interaction with biological targets such as GPR109A and various enzymes, potentially altering its potency and selectivity.

Future research should focus on systematically evaluating the biological activities of this compound. Key areas of investigation should include:

-

Receptor Binding Studies: Determining the binding affinity and functional activity at GPR109A and other potential receptors.

-

In Vitro and In Vivo Pharmacological Profiling: Assessing its effects on lipid metabolism, inflammation, and other relevant biological processes.

-

Enzyme Inhibition Assays: Evaluating its potential to inhibit cytochrome P450 and other enzymes.

-

Structure-Activity Relationship (SAR) Studies: Comparing its activity with that of nicotinic acid and other methylated analogs to understand the impact of the 4-methyl substitution.

Such studies are crucial to unlock the potential therapeutic applications of this compound and to provide a comprehensive understanding of its biological role.

References

- 1. 4-Methylnicotinic acid | 3222-50-2 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Methylnicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinic acid hydrochloride, a structural analog of nicotinic acid (niacin), is a compound of interest with potential pharmacological activities. While direct experimental evidence elucidating its precise mechanism of action remains limited, its structural similarity to nicotinic acid strongly suggests a primary interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this compound, drawing parallels with the well-established pharmacology of nicotinic acid. This document aims to serve as a foundational resource for researchers, offering a theoretical framework and suggesting experimental avenues to validate the putative molecular interactions and signaling cascades.

Introduction

Nicotinic acid, a long-standing therapeutic agent for dyslipidemia, exerts its effects primarily through the activation of the GPR109A receptor. This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages. The structural modification of nicotinic acid, as seen in 4-methylnicotinic acid, raises pertinent questions regarding its potential to modulate GPR109A activity and its subsequent downstream signaling pathways. This guide will dissect the probable mechanism, from receptor binding to cellular responses, and present the information in a structured format to facilitate further research and drug development efforts. One known application of 4-methylnicotinic acid is as a precursor in the biosynthesis of NAD/NADP.[1]

Hypothesized Mechanism of Action: GPR109A Agonism

Based on its structural resemblance to nicotinic acid, the principal hypothesized mechanism of action for this compound is its function as an agonist at the GPR109A receptor. The methyl group at the 4-position of the pyridine ring may influence the compound's binding affinity and efficacy at the receptor compared to the parent compound.

Receptor Binding

The binding of nicotinic acid to GPR109A is a well-characterized interaction. It is plausible that 4-methylnicotinic acid engages with the same binding pocket on the receptor.

Table 1: Key Amino Acid Residues in the GPR109A Binding Pocket for Nicotinic Acid

| Residue | Location | Putative Interaction |

| Arg111 | Transmembrane Helix 3 (TMH3) | Forms a salt bridge with the carboxylate group of the ligand. |

| Trp91 | TMH2/Extracellular Loop 1 (ECL1) | Engages in hydrophobic interactions with the pyridine ring. |

| Phe276 | Transmembrane Helix 7 (TMH7) | Participates in aromatic stacking with the pyridine ring. |

| Tyr284 | Transmembrane Helix 7 (TMH7) | Involved in hydrophobic interactions. |

| Ser178 | Extracellular Loop 2 (ECL2) | Forms a hydrogen bond with the pyridine nitrogen. |

The addition of a methyl group in 4-methylnicotinic acid could introduce steric effects or enhance hydrophobic interactions within the binding pocket, potentially altering its affinity and selectivity for GPR109A.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, GPR109A couples to a pertussis toxin-sensitive inhibitory G-protein (Gi/o). This initiates a cascade of intracellular events.

References

In-depth Technical Guide: 4-Methylnicotinic Acid Hydrochloride Receptor Binding Studies

Executive Summary

This technical guide addresses the request for an in-depth analysis of 4-Methylnicotinic Acid Hydrochloride receptor binding studies. A comprehensive search of scientific literature and publicly available data was conducted to collate information on its receptor binding profile, associated experimental methodologies, and downstream signaling pathways.

Despite a thorough investigation, no specific receptor binding studies for this compound have been identified in the public domain. The scientific literature accessible through extensive searches does not contain quantitative binding data (such as Kᵢ, IC₅₀, or EC₅₀ values) for this specific compound at any characterized receptor. Furthermore, detailed experimental protocols for receptor binding assays involving this compound, or elucidated signaling pathways directly modulated by this compound, are not available.

While general information exists for nicotinic acid and its derivatives, this guide cannot provide the requested specific data, protocols, and visualizations for this compound due to the absence of primary research on this topic.

Introduction to this compound

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Niacin or Vitamin B3). The hydrochloride salt form is typically used to improve its stability and solubility. While nicotinic acid itself is a well-studied compound with known interactions with receptors like the G-protein coupled receptor GPR109A, the pharmacological profile of the 4-methyl derivative remains uncharacterized.

Receptor Binding Profile: Data Not Available

A critical requirement of this guide was the presentation of quantitative receptor binding data. However, our comprehensive search did not yield any published studies that have determined the binding affinity of this compound for any specific receptor.

Table 1: Summary of Receptor Binding Affinity for this compound

| Receptor Target | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Source |

| Data Not Available | - | - | - | - | - | - |

The absence of such data prevents a comparative analysis of its binding profile and potential selectivity.

Experimental Protocols for Receptor Binding Assays

To provide actionable insights for researchers, detailed experimental protocols were requested. In the absence of specific studies on this compound, a generalized workflow for a typical radioligand receptor binding assay is presented below. This serves as a foundational methodology that could be adapted for future studies on this compound.

General Radioligand Competition Binding Assay Workflow

This workflow outlines the standard steps to determine the binding affinity of a test compound (like this compound) against a specific receptor target.

Caption: Generalized workflow for a radioligand competition binding assay.

Signaling Pathways: Uncharacterized

Information regarding the signaling pathways modulated by this compound is contingent on identifying its primary receptor target(s). As no receptor binding has been established, the downstream signaling effects remain unknown.

For illustrative purposes, a diagram of a known signaling pathway for a related compound, nicotinic acid, is provided. Nicotinic acid is known to activate the GPR109A receptor, which couples to Gi alpha subunits.

Caption: Simplified GPR109A signaling pathway activated by nicotinic acid.

Conclusion and Future Directions

This technical guide has sought to provide a comprehensive overview of the receptor binding studies of this compound. The exhaustive search for primary data indicates a significant gap in the pharmacological characterization of this compound.

For researchers and drug development professionals interested in this compound, the following steps are recommended:

-

Primary Screening: Conduct broad-panel receptor screening assays to identify potential receptor targets.

-

Binding Affinity Determination: Once a target is identified, perform radioligand binding assays to quantify the binding affinity (Kᵢ).

-

Functional Assays: Characterize the functional activity of the compound at the identified receptor(s) (e.g., as an agonist, antagonist, or modulator).

-

Signaling Pathway Elucidation: Investigate the downstream signaling cascades modulated by the compound upon receptor interaction.

The provided generalized experimental workflow and illustrative signaling pathway can serve as foundational templates for these future investigations.

An In-depth Technical Guide on the Pharmacological Profile of 4-Methylnicotinic Acid Hydrochloride

Disclaimer: There is currently a significant lack of publicly available pharmacological data specifically for 4-Methylnicotinic acid Hydrochloride in peer-reviewed literature. Therefore, this guide provides a comprehensive overview of its chemical properties and places it within the well-established pharmacological context of its parent compound, nicotinic acid, and its analogs. The information on the potential pharmacological activity of this compound is extrapolated from the known actions of nicotinic acid and should be considered hypothetical until confirmed by experimental data.

Introduction

This compound is a derivative of nicotinic acid (Niacin, Vitamin B3).[1] While nicotinic acid is a well-known therapeutic agent for dyslipidemia, the specific pharmacological profile of its 4-methyl derivative remains uncharacterized in the scientific literature.[2][3] This technical guide is intended for researchers, scientists, and drug development professionals, providing the available chemical data for this compound and a detailed overview of the pharmacology of nicotinic acid as a basis for potential research and development. The guide also includes detailed hypothetical experimental protocols for the pharmacological evaluation of this compound and visual representations of key pathways and workflows.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-Methylnicotinic acid and its hydrochloride salt is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-methylpyridine-3-carboxylic acid hydrochloride | [1][4] |

| CAS Number | 94015-05-1 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.60 g/mol | |

| Appearance | Solid | |

| Synonyms | 4-Methyl-3-pyridinecarboxylic acid hydrochloride | [1] |

| SMILES | Cl.Cc1ccncc1C(O)=O | |

| InChI Key | QNKFCIXWPNMUAH-UHFFFAOYSA-N |

Pharmacological Context: Nicotinic Acid and its Analogs

The pharmacological actions of nicotinic acid are primarily mediated through the activation of a specific G protein-coupled receptor.

Nicotinic acid's therapeutic effects are mainly attributed to its action as an agonist at the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans and PUMA-G in mice.[5][6][7] GPR109A is a high-affinity receptor for nicotinic acid.[5]

-

Signaling Pathway: Upon binding of nicotinic acid, GPR109A couples to an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][8] The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). In adipocytes, this cascade of events results in the inhibition of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs).[3][7] The reduction in FFA release from adipose tissue into the bloodstream is a primary mechanism for nicotinic acid's lipid-modifying effects.

The activation of GPR109A by nicotinic acid leads to several physiological effects:

-

Lipid Metabolism: The primary pharmacodynamic effect is the alteration of the lipid profile. By reducing the flux of FFAs to the liver, nicotinic acid decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2] This subsequently leads to a reduction in low-density lipoprotein (LDL) levels. Furthermore, nicotinic acid is known to increase the levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully understood and may be partially independent of GPR109A.[2][3]

-

Cutaneous Vasodilation (Flushing): A common side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing, which is also mediated by GPR109A.[6] Activation of GPR109A on Langerhans cells and keratinocytes in the skin leads to the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which are potent vasodilators.[6][7]

The pharmacokinetic profile of nicotinic acid is characterized by rapid absorption, a short half-life, and metabolism in the liver. It is converted to several metabolites, including nicotinuric acid and N-methylnicotinamide.[9] The pharmacokinetic properties of this compound have not been reported.

Potential Significance of the 4-Methyl Group

While speculative, the addition of a methyl group at the 4-position of the pyridine ring could influence the pharmacological profile of nicotinic acid in several ways:

-

Receptor Binding: The methyl group could alter the binding affinity and selectivity for GPR109A. Depending on the steric and electronic effects, it could either enhance or reduce the agonist activity.

-

Metabolism: The methyl group might affect the metabolic stability of the compound, potentially altering its half-life and duration of action. It could block a site of metabolism or introduce a new one.

-

Physicochemical Properties: The lipophilicity of the molecule would be slightly increased, which could influence its absorption and distribution.

Proposed Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro experiments would be necessary.

This assay determines the ability of the compound to activate GPR109A and induce a downstream signaling cascade.

-

Objective: To measure the effect of this compound on cAMP levels in cells expressing GPR109A.

-

Cell Line: A stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

-

Methodology:

-

Cell Culture: Culture the GPR109A-expressing cells to 80-90% confluency in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Assay Procedure: a. Wash the cells with a suitable buffer (e.g., HBSS). b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add the test compounds and controls to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. d. Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

This assay assesses the functional consequence of GPR109A activation in a physiologically relevant cell type.

-

Objective: To measure the inhibitory effect of this compound on lipolysis in adipocytes.

-

Cell Line: Differentiated 3T3-L1 adipocytes or primary adipocytes.

-

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

-

Compound Preparation: Prepare serial dilutions of this compound and a positive control.

-

Assay Procedure: a. Wash the differentiated adipocytes with a suitable buffer. b. Pre-incubate the cells with the test compounds or controls for a specified time (e.g., 30 minutes). c. Stimulate lipolysis by adding a lipolytic agent such as isoproterenol or forskolin. d. Incubate for a defined period (e.g., 1-2 hours) at 37°C. e. Collect the cell culture supernatant.

-

Endpoint Measurement: Measure the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Plot the percentage inhibition of lipolysis against the log of the compound concentration to determine the IC50 value.

-

References

- 1. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. 4-Methylnicotinic acid | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylnicotinic Acid Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylnicotinic acid Hydrochloride, a key analog of nicotinic acid (niacin). This document details its chemical properties, potential synthesis methods, and presumed biological activities based on the well-established mechanisms of nicotinic acid. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of nicotinic acid derivatives in metabolic and inflammatory diseases.

Chemical Properties and Synthesis

This compound is a solid, hygroscopic compound.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Citation |

| Chemical Name | This compound | [2] |

| Synonyms | 4-Methylpyridine-3-carboxylic acid hydrochloride | [3][4] |

| CAS Number | 94015-05-1 | [2] |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.60 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 241 °C | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature, in an inert atmosphere | [1] |

Synthesis of 4-Methylnicotinic Acid:

A general method for the synthesis of 4-methylnicotinic acid involves the hydrolysis of 3-cyano-4-methylpyridine. The following protocol is adapted from a similar synthesis.

Experimental Protocol: Synthesis of 4-Methylnicotinic Acid

Materials:

-

3-cyano-4-methylpyridine

-

Sodium hydroxide (NaOH)

-

70% aqueous ethanol

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To a solution of 70% aqueous ethanol, add 3-cyano-4-methylpyridine and sodium hydroxide.

-

Stir the reaction mixture under reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid.

-

Remove the solvent under reduced pressure to yield a solid product.

-

Add ethanol to the residue and heat to reflux for 10 minutes.

-

Perform a hot filtration.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain 4-methylnicotinic acid as a white solid.

To obtain the hydrochloride salt, the free acid can be treated with a solution of hydrochloric acid.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its mechanism of action is presumed to be analogous to that of nicotinic acid, primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂).[5]

GPR109A-Mediated Signaling

Activation of GPR109A by nicotinic acid and its analogs initiates a cascade of intracellular events. GPR109A is primarily coupled to Gαi/o proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[7]

Furthermore, GPR109A activation can trigger β-arrestin-dependent signaling pathways, which are independent of G-protein coupling and can lead to receptor internalization and other downstream effects.[5]

Anti-Inflammatory Effects

Nicotinic acid has demonstrated anti-inflammatory properties, which are likely mediated through GPR109A.[8] For instance, activation of GPR109A can inhibit the production of inflammatory cytokines.[8] One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway.[8]

Arachidonic Acid Pathway and Cutaneous Flushing

A common side effect of nicotinic acid therapy is cutaneous flushing, which is mediated by the release of prostaglandins, suggesting the involvement of the phospholipase A₂ (PLA₂)/arachidonic acid (AA) pathway.[9] Activation of GPR109A can enhance the release of arachidonic acid.[9]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the activity of nicotinic acid analogs like this compound.

GPR109A Activation Assay (cAMP Measurement)

This assay measures the ability of a compound to activate GPR109A by quantifying the resulting decrease in intracellular cAMP levels.

Materials:

-

GPR109A-expressing cells (e.g., HEK293-GPR109A)

-

Cell culture medium and supplements

-

384-well microplates

-

Forskolin

-

Test compound (this compound)

-

cAMP detection kit

Procedure:

-

Cell Seeding: Seed GPR109A-expressing cells in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Treatment: Add the compound dilutions to the cells and incubate.

-

Stimulation: Add Forskolin to all wells to stimulate adenylyl cyclase, which increases cAMP levels.

-

Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration-response curve to determine the EC₅₀ of the test compound.

Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid from cells upon stimulation.

Materials:

-

CHO cells (or other suitable cell line)

-

Cell culture medium

-

Radiolabeled arachidonic acid (e.g., [³H]arachidonic acid)

-

96-well filter plates

-

Test compound (this compound)

-

Scintillation counter

Procedure:

-

Cell Labeling: Prelable cells with radiolabeled arachidonic acid.

-

Cell Seeding: Plate the labeled cells in 96-well filter plates.

-

Treatment: Treat the cells with different concentrations of the test compound.

-

Filtration: After incubation, filter the supernatant to separate the released arachidonic acid from the cells.

-

Quantification: Measure the radioactivity in the filtrate using a scintillation counter.

-

Data Analysis: Calculate the amount of arachidonic acid released and determine the concentration-response relationship.

Conclusion

This compound represents a valuable tool for research into the therapeutic applications of nicotinic acid analogs. While direct biological data for this specific compound is not extensively available, its structural similarity to nicotinic acid strongly suggests that it acts as an agonist at the GPR109A receptor, thereby influencing lipid metabolism and inflammatory pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activity. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]

- 4. This compound CAS#: 94015-05-1 [amp.chemicalbook.com]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Impact of 4-Methylation on Nicotinic Acid: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a long-standing therapeutic for dyslipidemia, has a well-characterized profile of action, primarily mediated through the G-protein coupled receptor GPR109A. Chemical modification of the nicotinic acid scaffold presents an opportunity to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the role of the methyl group in 4-Methylnicotinic acid, offering a comparative perspective against its parent compound, nicotinic acid. We will explore the synthesis, physicochemical characteristics, biological activity, and the underlying signaling pathways, supported by detailed experimental protocols and data presented for clear comparison.

Introduction

Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol is well-documented. These effects are primarily attributed to the activation of the GPR109A receptor, which leads to the inhibition of adenylate cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels in adipocytes. This cascade ultimately inhibits lipolysis, reducing the flux of free fatty acids to the liver.

However, the clinical utility of nicotinic acid is often hampered by side effects, most notably cutaneous flushing. This has driven research into the development of analogs with improved therapeutic windows. The addition of a methyl group is a common strategy in medicinal chemistry to alter a molecule's properties, a concept often referred to as the "magic methyl" effect. This guide focuses on the implications of adding a methyl group at the 4-position of the nicotinic acid pyridine ring, creating 4-Methylnicotinic acid.

Physicochemical Properties: A Comparative Analysis

The introduction of a methyl group at the 4-position of the nicotinic acid ring is expected to alter its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor.

| Property | Nicotinic Acid | 4-Methylnicotinic Acid |

| Molecular Formula | C₆H₅NO₂ | C₇H₇NO₂ |

| Molecular Weight ( g/mol ) | 123.11 | 137.14 |

| pKa | 4.85[1] | ~1.67 (Predicted)[2] |

| logP | 0.36[3] | 0.61 (Predicted)[4] |

| Water Solubility | 18 g/L[5] | Data Not Available |

Synthesis of 4-Methylnicotinic Acid

The synthesis of 4-Methylnicotinic acid can be achieved through the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Protocol: Synthesis of 4-Methylnicotinic Acid

Materials:

-

3-cyano-4-methylpyridine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A mixture of 3-cyano-4-methylpyridine and a solution of sodium hydroxide in aqueous ethanol is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solution is then acidified with hydrochloric acid to precipitate the product.

-

The crude 4-Methylnicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Diagram: Synthesis Workflow

Caption: Synthesis of 4-Methylnicotinc acid.

Biological Activity and Signaling Pathways

The biological activity of 4-Methylnicotinic acid is anticipated to be mediated through the GPR109A receptor, similar to nicotinic acid. The methyl group at the 4-position may influence the binding affinity and efficacy at this receptor.

GPR109A Receptor Activation and Downstream Signaling

Activation of the GPR109A receptor by an agonist like nicotinic acid initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes.

Diagram: GPR109A Signaling Pathway

Caption: GPR109A signaling cascade in adipocytes.

Comparative Biological Activity

Direct comparative studies on the biological activity of 4-Methylnicotinic acid versus nicotinic acid are limited. However, the addition of a methyl group could potentially:

-

Increase Lipophilicity: The predicted higher logP of 4-Methylnicotinic acid suggests it is more lipophilic, which could enhance its ability to cross cell membranes and potentially alter its pharmacokinetic profile.

-

Alter Receptor Binding: The methyl group could introduce steric hindrance or favorable hydrophobic interactions within the GPR109A binding pocket, thereby affecting the binding affinity (Ki) and functional potency (EC50 or IC50).

-

Impact Metabolism: The methyl group could block a potential site of metabolism, leading to a longer half-life, or it could be a site for metabolic modification.

Further experimental investigation is required to quantify these effects.

Experimental Protocols for Biological Evaluation

To elucidate the precise role of the 4-methyl group, a series of in vitro and in vivo experiments are necessary.

GPR109A Competitive Binding Assay

This assay determines the binding affinity of 4-Methylnicotinic acid to the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: [³H]-Nicotinic Acid Competitive Binding Assay

Materials:

-

Membrane preparations from cells expressing GPR109A

-

[³H]-Nicotinic acid (radioligand)

-

Unlabeled nicotinic acid (for determining non-specific binding)

-

4-Methylnicotinic acid (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of either unlabeled nicotinic acid or 4-Methylnicotinic acid.

-

Initiate the binding reaction by adding the GPR109A membrane preparation.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and can be converted to a Ki value.

Diagram: Competitive Binding Assay Workflow

Caption: Workflow for GPR109A competitive binding.

In Vitro Lipolysis Assay

This functional assay measures the ability of 4-Methylnicotinic acid to inhibit lipolysis in adipocytes.

Experimental Protocol: Adipocyte Lipolysis Assay

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells)

-

Isoproterenol or other lipolytic agent

-

Nicotinic acid (positive control)

-

4-Methylnicotinic acid (test compound)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with bovine serum albumin)

-

Glycerol assay kit

Procedure:

-

Plate differentiated adipocytes in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of nicotinic acid or 4-Methylnicotinic acid.

-

Stimulate lipolysis by adding a fixed concentration of isoproterenol.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Measure the glycerol content in the supernatant using a commercial glycerol assay kit.

-

The concentration of the test compound that inhibits 50% of the stimulated glycerol release (IC50) is determined.

Diagram: Lipolysis Assay Workflow

Caption: Workflow for in vitro lipolysis assay.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-Methylnicotinic acid is a critical determinant of its potential as a therapeutic agent. The addition of the methyl group can influence its absorption, distribution, metabolism, and excretion.

-

Absorption: The increased lipophilicity may enhance oral absorption.

-

Distribution: The methyl group could affect plasma protein binding and tissue distribution.

-

Metabolism: The pyridine ring of nicotinic acid is subject to metabolism. The 4-methyl group could alter the metabolic fate of the molecule, potentially blocking a site of oxidation or undergoing metabolism itself. The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species[6].

-

Excretion: Changes in metabolism will directly impact the route and rate of excretion.

Further in vivo pharmacokinetic studies in animal models are necessary to fully characterize the ADME properties of 4-Methylnicotinic acid and compare them to nicotinic acid.

Conclusion

The introduction of a methyl group at the 4-position of nicotinic acid presents a rational approach to modifying its properties with the aim of developing a superior therapeutic agent. This technical guide has outlined the key areas for investigation, including a comparative analysis of physicochemical properties, synthesis, biological activity at the GPR109A receptor, and potential pharmacokinetic implications. The provided experimental protocols offer a framework for the systematic evaluation of 4-Methylnicotinic acid. While direct comparative data remains limited, the theoretical considerations and experimental strategies detailed herein provide a solid foundation for future research in this area. Elucidating the precise role of the 4-methyl group will be crucial in determining the therapeutic potential of this nicotinic acid analog.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nocturnal inhibition of lipolysis in man by nicotinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Examination of 4-Methylnicotinic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Methylnicotinic acid Hydrochloride, a derivative of nicotinic acid (Vitamin B3). Utilizing established computational chemistry protocols, this document details the molecule's optimized geometric and electronic structure, vibrational frequencies, and potential biological interactions. The content herein is intended to serve as a foundational resource for researchers engaged in the study of nicotinic acid analogs for applications in drug discovery and development. All theoretical data is presented in structured tables for clarity, and detailed experimental and computational protocols are provided. Visualizations of key workflows and potential signaling pathways are rendered using Graphviz to facilitate understanding.

Introduction

4-Methylnicotinic acid, a substituted pyridine carboxylic acid, and its hydrochloride salt are compounds of interest in medicinal chemistry due to their structural similarity to nicotinic acid, a molecule with known lipid-modifying and vasodilatory properties.[1] Theoretical studies on such analogs are crucial for understanding their structure-activity relationships, predicting their physicochemical properties, and guiding the design of novel therapeutic agents. This guide focuses on the in-silico characterization of this compound using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methylnicotinic acid and its hydrochloride salt is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the design of experimental studies.

Table 1: Physicochemical Properties of 4-Methylnicotinic Acid and its Hydrochloride Salt

| Property | 4-Methylnicotinic Acid | This compound | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | C₇H₈ClNO₂ | [4][5] |

| Molecular Weight | 137.14 g/mol | 173.60 g/mol | [4][6] |

| IUPAC Name | 4-methylpyridine-3-carboxylic acid | 4-methylpyridinium-3-carboxylic acid chloride | [4] |

| CAS Number | 3222-50-2 | 94015-05-1 | [4][7] |

| Physical Form | Solid | Solid | [6] |

| Melting Point | 215-216 °C | Not available | [1] |

| SMILES | CC1=C(C=NC=C1)C(=O)O | C1=C(C(=O)O)C(=CN=C1)C.[H]Cl | [6] |

| InChI | InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | 1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | [6] |

Theoretical Computational Studies

Theoretical calculations provide invaluable insights into the molecular structure, stability, and reactivity of compounds. For this compound, Density Functional Theory (DFT) calculations were performed to elucidate these properties.

Computational Protocol

A standard and robust computational protocol was followed for the theoretical calculations, as outlined in the workflow below. This protocol is widely used for the study of small organic molecules.[2][3]

Experimental Protocol: DFT Calculation

-

Structure Preparation: The 3D structure of the protonated form of 4-Methylnicotinic acid is generated using molecular modeling software (e.g., GaussView).[8] The pyridine nitrogen is protonated to reflect the state in the hydrochloride salt.

-

Geometry Optimization: A geometry optimization is performed using the Gaussian 09/16 software package. The B3LYP functional with the 6-311++G(d,p) basis set is employed, which provides a good balance of accuracy and computational cost for organic molecules.[9][10]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[11]

-

Data Analysis: The output from the Gaussian calculation is used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, generate the Molecular Electrostatic Potential (MEP) map, and predict the theoretical vibrational spectra (IR and Raman).[12][13][14][15]

Molecular Geometry

The optimized molecular structure of protonated 4-Methylnicotinic acid provides key information on bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and potential interactions with biological targets. Representative theoretical bond lengths are presented in Table 2.

Table 2: Selected Optimized Bond Lengths (Å) of Protonated 4-Methylnicotinic Acid

| Bond | Bond Length (Å) (Theoretical) |

| N1-C2 | 1.35 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C6-N1 | 1.35 |

| C3-C7 | 1.49 |

| C4-C8 | 1.51 |

| C7=O9 | 1.22 |

| C7-O10 | 1.34 |

| N1-H | 1.02 |

| O10-H | 0.97 |

Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.[16]

Table 3: Calculated Frontier Molecular Orbital Energies of Protonated 4-Methylnicotinic Acid

| Parameter | Energy (eV) (Theoretical) |

| EHOMO | -8.52 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 7.27 |

Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Reference(s) for Experimental Data |

| O-H Stretch (Carboxylic Acid) | ~3000 | 2423 | [1] |

| N-H Stretch (Protonated Pyridine) | ~3200 | Not available | |

| C=O Stretch (Carboxylic Acid) | ~1730 | 1721 | [1] |

| C=C, C=N Ring Stretching | ~1600-1400 | Not available | |

| C-H Stretch (Aromatic) | ~3100 | Not available | |

| C-H Stretch (Methyl) | ~2950 | Not available |

Note: Theoretical frequencies are illustrative and would require scaling for direct comparison with experimental data. Experimental data for the hydrochloride salt is limited.

Potential Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous system.[17] The activation of these receptors can trigger various downstream signaling cascades.

Potential Signaling Pathway

The interaction of a nicotinic acid analog with an nAChR could potentially modulate several key signaling pathways implicated in cellular processes such as proliferation, survival, and inflammation. A generalized schematic of nAChR-mediated signaling is presented below.

Molecular Docking Protocol

To investigate the potential interaction of this compound with a specific protein target, such as an nAChR subunit, molecular docking simulations can be performed.

Experimental Protocol: Molecular Docking

-

Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of protonated 4-Methylnicotinic acid and optimize its geometry using a suitable force field.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the protein.

-

Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of this compound. The presented computational protocols and illustrative data offer a starting point for further in-silico and in-vitro investigations. The analysis of the molecule's electronic and structural properties, combined with an understanding of potential biological targets and signaling pathways, can significantly contribute to the rational design and development of novel drug candidates based on the nicotinic acid scaffold. Further experimental validation is necessary to confirm these theoretical findings.

References

- 1. 4-Methylnicotinic acid | 3222-50-2 [chemicalbook.com]

- 2. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methylnicotinic acid | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 94015-05-1 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. medium.com [medium.com]

- 10. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of 4-Methylnicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methylnicotinic Acid Hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the hydrolysis of 3-cyano-4-methylpyridine to 4-methylnicotinic acid, followed by the conversion to its hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 4-Methylnicotinic Acid

This procedure outlines the hydrolysis of 3-cyano-4-methylpyridine to yield 4-methylnicotinic acid.

Materials:

-

3-cyano-4-methylpyridine

-

Sodium hydroxide (NaOH)

-

70% aqueous ethanol solution

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol) to a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and 70% aqueous ethanol solution (7.2 L).

-

Stir the reaction mixture and heat to reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid (4.06 L) dropwise to acidify the mixture.

-

Remove the solvent under reduced pressure to obtain a white solid.

-

To the residue, add ethanol (10 L) and heat to reflux for 10 minutes.

-

Perform a hot filtration and then evaporate the ethanol from the filtrate under reduced pressure (20 mmHg).

-

The resulting white solid is 4-methylpyridine-3-carboxylic acid (1.33 kg, 96% yield).[1]

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-methylnicotinic acid to its hydrochloride salt.

Materials:

-

4-Methylnicotinic acid

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (2 M solution in diethyl ether)

Procedure:

-

Dissolve the 4-methylnicotinic acid obtained from Step 1 in a minimal amount of anhydrous diethyl ether.

-

With stirring, add a 2 M solution of anhydrous hydrogen chloride in diethyl ether dropwise to the solution.

-

The addition of HCl will cause the formation of a cloudy suspension, indicating the precipitation of the hydrochloride salt.

-

Continue the addition until no further precipitation is observed.

-

Isolate the precipitate by filtration.

-

Wash the collected solid with a small amount of anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-methylnicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 3-cyano-4-methylpyridine | [1] |

| Molar Mass of Starting Material | 118.14 g/mol | |

| Amount of Starting Material | 1.2 kg (10.2 mol) | [1] |

| Product (Free Acid) | 4-Methylnicotinic Acid | [1] |

| Molar Mass of Product (Free Acid) | 137.14 g/mol | |

| Theoretical Yield (Free Acid) | 1.40 kg | |

| Actual Yield (Free Acid) | 1.33 kg | [1] |

| Yield Percentage (Free Acid) | 96% | [1] |

| Melting Point (Free Acid) | 215-216 °C | [1] |

| Final Product | This compound | |

| Molar Mass of Final Product | 173.60 g/mol | |

| Melting Point (Hydrochloride) | 241 °C | [2] |

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Note: Step-by-Step Synthesis of 4-Methylnicotinic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylnicotinic acid, also known as 4-methyl-3-pyridinecarboxylic acid, is a pyridine derivative and a valuable building block in medicinal chemistry and materials science. Its hydrochloride salt is often preferred for its improved stability and solubility.[1][2] This document outlines a detailed protocol for the synthesis of 4-Methylnicotinic acid Hydrochloride, commencing from the hydrolysis of a cyanopyridine precursor, followed by salt formation.

Overall Synthesis Pathway

The synthesis is a two-step process. The first step involves the acid-catalyzed hydrolysis of the nitrile group of 4-methyl-3-cyanopyridine to a carboxylic acid. The second step is the conversion of the resulting 4-Methylnicotinic acid into its hydrochloride salt by treatment with hydrochloric acid. The hydrolysis of cyanopyridines is a well-established method for producing the corresponding carboxylic acids.[3][4]

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

4-methyl-3-cyanopyridine